molecular formula C14H10O4 B1198646 Cyperaquinone CAS No. 26962-40-3

Cyperaquinone

Cat. No.: B1198646
CAS No.: 26962-40-3
M. Wt: 242.23 g/mol
InChI Key: KFMPVUGBZZOSGH-UHFFFAOYSA-N
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Description

Cyperaquinone (C₁₄H₁₀O₄) is a naturally occurring benzoquinone derivative primarily isolated from plants of the Cyperus genus (Cyperaceae family), such as Cyperus haspan and Cyperus nipponicus . It is characterized by a 1,4-benzoquinone core with specific aliphatic or hydroxyl substituents, which contribute to its biological activities. This compound has garnered attention for its insecticidal and antifeedant properties against pests like Helicoverpa armigera and Spodoptera litura .

Properties

CAS No.

26962-40-3

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

5-methyl-2-prop-1-en-2-ylfuro[3,2-f][1]benzofuran-4,8-dione

InChI

InChI=1S/C14H10O4/c1-6(2)9-4-8-11(15)10-7(3)5-17-14(10)12(16)13(8)18-9/h4-5H,1H2,2-3H3

InChI Key

KFMPVUGBZZOSGH-UHFFFAOYSA-N

SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C3)C(=C)C

Canonical SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C3)C(=C)C

Other CAS No.

26962-40-3

Origin of Product

United States

Comparison with Similar Compounds

Cyperaquinone belongs to a group of structurally related benzoquinones found in Cyperaceae. Below is a detailed comparison with key analogues:

Structural Comparison
Compound Core Structure Key Substituents/Modifications Molecular Formula
This compound 1,4-Benzoquinone Aliphatic chain or hydroxyl groups C₁₄H₁₀O₄
Hydroxythis compound 1,4-Benzoquinone Additional hydroxyl (-OH) group C₁₄H₁₀O₅
Dihydrothis compound Partially reduced quinone One double bond reduced (dihydro form) C₁₄H₁₂O₄
Tetrahydrothis compound Fully reduced quinone All double bonds reduced C₁₄H₁₄O₄
Scabequinone 1,4-Benzoquinone Methyl or acetyl groups C₁₅H₁₂O₄

Structural Insights :

  • Reduction of double bonds (e.g., dihydro- and tetrahydro- forms) may stabilize the molecule or alter redox properties, influencing bioactivity .
  • Scabequinone’s methyl/acetyl groups could enhance lipophilicity, affecting membrane permeability .

Key Findings :

  • This compound and scabequinone exhibit overlapping insecticidal roles, likely due to shared quinone moieties that disrupt insect feeding behavior .
  • Hydroxythis compound shows specificity against cancer cells, possibly due to hydroxyl-enhanced targeting of proteasomes or DNA .
  • Tetrahydrothis compound’s anti-inflammatory activity contrasts with its reduced efficacy in anticancer assays, highlighting structure-activity trade-offs .
Pharmacological Potential and Limitations
  • This compound: Ideal for biopesticide formulations due to non-toxic antifeedant effects . Limited data on mammalian toxicity.
  • Dihydrothis compound: Most promising anticancer candidate but lacks in vivo studies .
  • Tetrahydrothis compound: Dual anti-inflammatory and mild anticancer activity makes it a multifunctional candidate .
  • Scabequinone: Paradoxically enhances enzyme activity in inflammation models, limiting therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyperaquinone
Reactant of Route 2
Cyperaquinone

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